3-chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

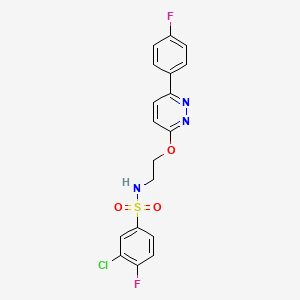

3-Chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine heterocycle linked via an ether-oxygen bridge to an ethylamine side chain. The compound’s structure includes halogen substitutions (chloro at position 3, fluoro at position 4 on the benzene ring) and a 4-fluorophenyl-substituted pyridazine moiety.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF2N3O3S/c19-15-11-14(5-6-16(15)21)28(25,26)22-9-10-27-18-8-7-17(23-24-18)12-1-3-13(20)4-2-12/h1-8,11,22H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHMLGSTUPSSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: C₁₄H₁₃ClF₂N₂O₂S

Molecular Weight: 336.68 g/mol

CAS Number: Not explicitly provided in the sources but can be derived from the molecular structure.

The compound is designed to interact with specific biological targets, primarily enzymes and receptors involved in disease pathways. Its structure suggests potential inhibition of certain kinases or other proteins that play crucial roles in cellular signaling.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related derivatives demonstrate cytotoxicity against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| Human Colon Carcinoma (HTC-116) | < 10 | |

| Hepatocellular Carcinoma (HepG-2) | < 15 | |

| Breast Cancer (MCF-7) | < 20 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antibacterial and Antifungal Activity

In addition to anticancer properties, the compound's structural features may confer antibacterial and antifungal activities. Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 64 µg/mL | Antibacterial |

| Candida albicans | 16 µg/mL | Antifungal |

These results indicate a broad-spectrum antimicrobial potential, making it a candidate for further development in treating infections.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related sulfonamide compound in inhibiting the growth of breast cancer cells. The results showed that the compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. The study concluded that structural modifications could enhance its potency against breast cancer .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of a similar sulfonamide derivative against multidrug-resistant strains of bacteria. The compound exhibited significant inhibition, suggesting that it could be developed into a new therapeutic agent for treating resistant infections .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Target Compound

- Core structure : Benzenesulfonamide with chloro and fluoro substituents.

- Heterocyclic system : Pyridazine ring at position 6, substituted with a 4-fluorophenyl group.

- Linkage : Ethyl ether bridge connects the sulfonamide to the pyridazine ring.

Analogues

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Core structure: Benzenesulfonamide with methyl substitution. Heterocyclic system: Pyrazolo[3,4-d]pyrimidine fused with a chromene ring. Key differences: Lacks pyridazine; includes a chromen-2-yl group and pyrazolopyrimidine, which may enhance π-π stacking interactions in biological targets .

2-Chloro-4-Fluoro-N-(1-(3-Fluorobenzoyl)Piperidin-4-yl)-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-3,6-Dihydropyrimidin-1(2H)-yl)Benzene Sulfonamide (13p) Core structure: Chloro-fluoro-substituted benzenesulfonamide. Heterocyclic system: Ureidopyrimidine with a trifluoromethyl group. Key differences: Incorporates a dihydropyrimidinone ring, which is associated with herbicidal activity due to inhibition of acetolactate synthase .

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide Core structure: Double sulfonamide with fluorophenyl and dimethylphenyl groups.

Physicochemical Properties

- Molecular Weight : The pyrazolo[3,4-d]pyrimidine derivative (589.1 g/mol) is significantly heavier than the target compound, likely due to its fused chromene and pyrimidine systems.

- Melting Point: The pyrazolo[3,4-d]pyrimidine analogue exhibits a high melting point (175–178°C), suggesting strong intermolecular interactions, possibly from hydrogen bonding via its amino and carbonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.